2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
Brand Name:
Vulcanchem
CAS No.:
85021-22-3
VCID:
VC21293015
InChI:
InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3
SMILES:
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C
Molecular Formula:
C18H22N2O
Molecular Weight:
282.4 g/mol
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
CAS No.: 85021-22-3
Cat. No.: VC21293015
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85021-22-3 |
|---|---|
| Molecular Formula | C18H22N2O |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
| Standard InChI | InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3 |
| Standard InChI Key | WAXKTXIWDWEWBK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
| Canonical SMILES | CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator